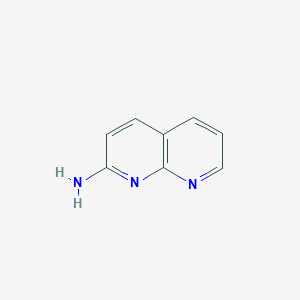

1,8-Naftiridin-2-amina

Descripción general

Descripción

1,8-Naphthyridin-2-amine: is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 8, and an amino group at position 2

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,8-Naphthyridin-2-amine and its derivatives have shown promising biological activities, making them valuable in drug development.

Antibacterial and Antifungal Activities

Research indicates that 1,8-naphthyridine derivatives possess substantial antibacterial properties. They have been studied for their ability to enhance the efficacy of existing antibiotics against multi-drug resistant bacterial strains. For instance, studies have demonstrated that these derivatives can interact synergistically with fluoroquinolones, enhancing their antibacterial action by inhibiting bacterial topoisomerase enzymes, which are crucial for DNA replication in bacteria .

Antitumor Properties

The compound also exhibits anti-tumor activities. Its derivatives have been investigated for their potential in cancer therapy, showing effectiveness against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the naphthyridine structure can lead to improved therapeutic effects .

Anti-inflammatory and Analgesic Effects

In addition to its antibacterial and antitumor properties, 1,8-naphthyridin-2-amine has been explored for its anti-inflammatory and analgesic effects. It is believed to modulate inflammatory pathways, offering potential therapeutic benefits in treating chronic inflammatory diseases .

Coordination Chemistry

1,8-Naphthyridin-2-amine acts as a polydentate ligand in coordination chemistry. Its ability to coordinate with various metal ions allows it to form stable metal complexes that exhibit unique catalytic and luminescent properties. These complexes have applications in catalysis and as fluorescent probes in sensing applications .

Metal Complexes

The coordination of 1,8-naphthyridine with metals can enhance the biocompatibility of the resulting complexes. This property is particularly useful in developing drug delivery systems where metal complexes can serve as carriers for therapeutic agents .

Environmental Applications

The compound has also been utilized in environmental monitoring. For example, 1,8-naphthyridine derivatives have been developed as chemosensors for detecting heavy metals like mercury in food products and biological samples. These sensors leverage the compound's affinity for metal ions to provide sensitive detection methods .

Fluorescent Sensors

Recent advancements include the development of dual chemosensors based on 1,8-naphthyridine that can detect mercury contamination in high fructose corn syrup. The sensors utilize cooperative binding mechanisms to enhance sensitivity towards toxic metal ions .

Material Science

In material science, 1,8-naphthyridin-2-amine derivatives are being explored for their potential in creating novel materials with unique properties.

Polymerization and Supramolecular Chemistry

The ability of these compounds to form hydrogen bonds allows them to participate in supramolecular chemistry, leading to the development of new polymeric materials with enhanced mechanical properties and stability . Their application in creating functional materials is an area of active research.

Data Summary Table

Case Studies

- Antibacterial Study : A study conducted on the interaction between 1,8-naphthyridine derivatives and fluoroquinolones showed that these compounds significantly enhanced the antibacterial action against resistant strains of E. coli and S. aureus. The findings suggest a potential pathway for developing new antibiotic therapies using these derivatives .

- Environmental Sensing : Research on a dual chemosensor utilizing 1,8-naphthyridine demonstrated its effectiveness in detecting mercury levels in food products. The sensor's sensitivity was improved through the cooperative binding mechanism involving D-fructose .

- Material Development : Investigations into polymerization processes involving 1,8-naphthyridine derivatives revealed their ability to form stable complexes that could be utilized in creating novel materials with tailored properties for specific applications .

Mecanismo De Acción

Target of Action

1,8-Naphthyridin-2-amine is a heterocyclic compound with diverse biological activities . It has been found to have antimicrobial and anticancer properties . .

Mode of Action

It is known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Given its antimicrobial and anticancer properties, it is likely that it affects pathways related to cell growth and proliferation .

Pharmacokinetics

A study on hybrid pharmacophores of β-lactam, 1,8-naphthyridine, and secondary amines, which include 1,8-naphthyridin-2-amine, has shown promising admet (absorption, distribution, metabolism, excretion, and toxicity) properties .

Result of Action

It has been found to have antimicrobial and anticancer activities

Action Environment

It is known that the synthesis of 1,8-naphthyridines, including 1,8-naphthyridin-2-amine, can be achieved through ecofriendly, safe, and atom economical approaches .

Análisis Bioquímico

Biochemical Properties

1,8-Naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,8-Naphthyridin-2-amine has been shown to interact with DNA, forming stable complexes through hydrogen bonding . This interaction can affect the activity of DNA-related enzymes and proteins, such as DNA polymerases and transcription factors, thereby influencing gene expression and cellular processes.

Cellular Effects

1,8-Naphthyridin-2-amine has significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,8-Naphthyridin-2-amine has been shown to down-regulate the production of pro-inflammatory cytokines like TNF-α and inhibit the activation of immune cells . This modulation of immune responses can have therapeutic implications for conditions such as multiple sclerosis and other inflammatory diseases.

Molecular Mechanism

The molecular mechanism of action of 1,8-Naphthyridin-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 1,8-Naphthyridin-2-amine can bind to specific sites on enzymes and proteins, altering their conformation and activity. For instance, it has been shown to inhibit the activity of certain kinases and transcription factors, leading to changes in downstream signaling pathways and gene expression . These molecular interactions contribute to the compound’s biological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,8-Naphthyridin-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,8-Naphthyridin-2-amine is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 1,8-Naphthyridin-2-amine has been associated with sustained modulation of cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1,8-Naphthyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 1,8-Naphthyridin-2-amine can cause toxic or adverse effects, including cytotoxicity and organ damage. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1,8-Naphthyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of 1,8-Naphthyridin-2-amine within cells and tissues are critical factors that determine its biological effects. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, 1,8-Naphthyridin-2-amine may accumulate in certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 1,8-Naphthyridin-2-amine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1,8-Naphthyridin-2-amine has been shown to localize in the nucleus, where it can interact with DNA and nuclear proteins, modulating gene expression and cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Multicomponent Reactions: One of the efficient methods for synthesizing 1,8-Naphthyridin-2-amine involves multicomponent reactions. For example, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) yields trisubstituted 2-amino-1,8-naphthyridines .

-

Friedländer Approach: Another method involves the Friedländer condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of a copper catalyst (Cu(OTf)2) and diethylamine (Et2NH). This method efficiently produces 3-substituted 1,8-naphthyridines .

-

Metal-Catalyzed Synthesis: The use of metal catalysts, such as iridium, in the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in water under air atmosphere has been reported to yield 1,8-naphthyridines in good yields .

Industrial Production Methods:

Industrial production methods for 1,8-Naphthyridin-2-amine typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of green chemistry principles, such as microwave-assisted synthesis and eco-friendly solvents, is also being explored to make the production process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions:

-

Oxidation: 1,8-Naphthyridin-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

-

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives of 1,8-Naphthyridin-2-amine.

-

Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions. For example, the reaction with alkyl halides or acyl chlorides can yield N-alkyl or N-acyl derivatives, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Oxidized derivatives of 1,8-Naphthyridin-2-amine

Reduction: Reduced derivatives of 1,8-Naphthyridin-2-amine

Substitution: N-alkyl or N-acyl derivatives of 1,8-Naphthyridin-2-amine

Comparación Con Compuestos Similares

1,5-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at positions 1 and 5.

1,6-Naphthyridine: This isomer has nitrogen atoms at positions 1 and 6 and is known for its anticancer and antimicrobial properties.

Uniqueness of 1,8-Naphthyridin-2-amine:

1,8-Naphthyridin-2-amine is unique due to its specific arrangement of nitrogen atoms and the presence of an amino group at position 2. This structure imparts distinct chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry and industrial applications .

Actividad Biológica

1,8-Naphthyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials, supported by various research findings and case studies.

1,8-Naphthyridin-2-amine (CAS No. 15992-83-3) has the molecular formula and a molecular weight of 145.16 g/mol. It is characterized by a bicyclic structure that contributes to its biological activity. The compound can be synthesized through various methods, including condensation reactions and microwave-assisted synthesis, which are noted for their efficiency and yield improvements .

Antimicrobial Activity

1,8-Naphthyridin-2-amine exhibits notable antimicrobial properties. Research has demonstrated that derivatives of this compound can enhance the efficacy of existing antibiotics against multi-resistant bacterial strains. For instance, studies show that when combined with fluoroquinolones like norfloxacin and ofloxacin, 1,8-naphthyridin-2-amine significantly reduced the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth .

Table 1: Synergistic Effects on Antibiotic Activity

| Antibiotic | MIC Without 1,8-Naphthyridin-2-amine (µg/mL) | MIC With 1,8-Naphthyridin-2-amine (µg/mL) |

|---|---|---|

| Norfloxacin | 32 | 4 |

| Ofloxacin | 16 | 2 |

| Lomefloxacin | 16 | 2 |

This synergistic effect suggests that 1,8-naphthyridin-2-amine may act by inhibiting bacterial topoisomerases, similar to fluoroquinolones, thereby enhancing the overall antibacterial action .

Anticancer Activity

The anticancer potential of 1,8-naphthyridin-2-amine has been explored in various studies. It has been identified as an effective agent against several cancer types through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has been found to inhibit topoisomerase I and II, which are critical enzymes in DNA replication and transcription .

- Apoptosis Induction : Promotes programmed cell death in cancer cells.

- Topoisomerase Inhibition : Prevents DNA unwinding necessary for replication.

- Angiogenesis Inhibition : Reduces blood vessel formation in tumors.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 1,8-naphthyridin-2-amine possess anti-inflammatory properties that can be beneficial in treating conditions such as arthritis and other inflammatory diseases. These compounds have shown potential as analgesics as well, providing pain relief through various pathways including inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the effectiveness of 1,8-naphthyridin-2-amine derivatives in clinical settings:

- Study on Bacterial Resistance : A study published in Antibiotics demonstrated that combining 1,8-naphthyridin derivatives with traditional antibiotics significantly improved outcomes against resistant strains of E. coli and S. aureus .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that treatment with naphthyridine derivatives resulted in a marked reduction in cell viability compared to controls, indicating strong anticancer activity .

Propiedades

IUPAC Name |

1,8-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRADWWWVIYEAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400260 | |

| Record name | 1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15992-83-3 | |

| Record name | 1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.